

Introduction: Unveiling a Potent Sulfur-Containing Flavorant

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Compound of Interest

Compound Name: 3-Methylthio-2-butanone

Cat. No.: B1581131

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3-Methylthio-2-butanone, registered under CAS number 53475-15-3, is a fascinating organosulfur compound that holds significant importance in the realm of flavor and fragrance chemistry.[1] As a member of the β -keto thioether family, its structure comprises a four-carbon butanone backbone with a methylthio ($-\text{SCH}_3$) group at the third position.[2] This molecule is a quintessential example of how the inclusion of sulfur can impart potent and distinctive sensory characteristics to a compound.[3] While often associated with strong, pungent odors, organosulfur compounds like **3-methylthio-2-butanone** are crucial for creating the nuanced and authentic aromas of many foods, from savory cooked meats to tropical fruits, when used at very low concentrations.[4][5]

This technical guide provides a comprehensive overview of **3-Methylthio-2-butanone**, moving beyond basic data to explore its synthesis, analytical characterization, applications, and safety considerations. The content is structured to provide both foundational knowledge and practical, field-proven insights for professionals working in chemical research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the bedrock of its application and analysis. **3-Methylthio-2-butanone** is typically a colorless to pale yellow liquid with a characteristic strong, sulfurous odor.[6] Its volatility and solubility in organic solvents are key attributes that influence its use as a flavoring agent and dictate the analytical methods suitable for its detection.[6]

Physical Properties

The key physical and chemical identifiers for **3-Methylthio-2-butanone** are summarized below. This data is essential for laboratory handling, analytical method development, and regulatory compliance.

Property	Value	Source(s)
CAS Registry Number	53475-15-3	[7] [8]
Molecular Formula	C ₅ H ₁₀ OS	[9] [10]
Molecular Weight	118.20 g/mol	[9]
IUPAC Name	3-methylsulfanylbutan-2-one	[9]
Appearance	Colorless to pale yellow clear liquid	[6] [11]
Specific Gravity	~0.975 @ 25 °C	[11]
Refractive Index	~1.471 @ 20 °C	[11]
Boiling Point	147-178 °C @ 760 mmHg; 50-54 °C @ 20 mmHg	[11] [12]
Flash Point	43.33 °C (110.00 °F)	[11]
FEMA Number	4181	[9] [13]
JECFA Number	1688	[9] [13]

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and structural elucidation of **3-Methylthio-2-butanone**.

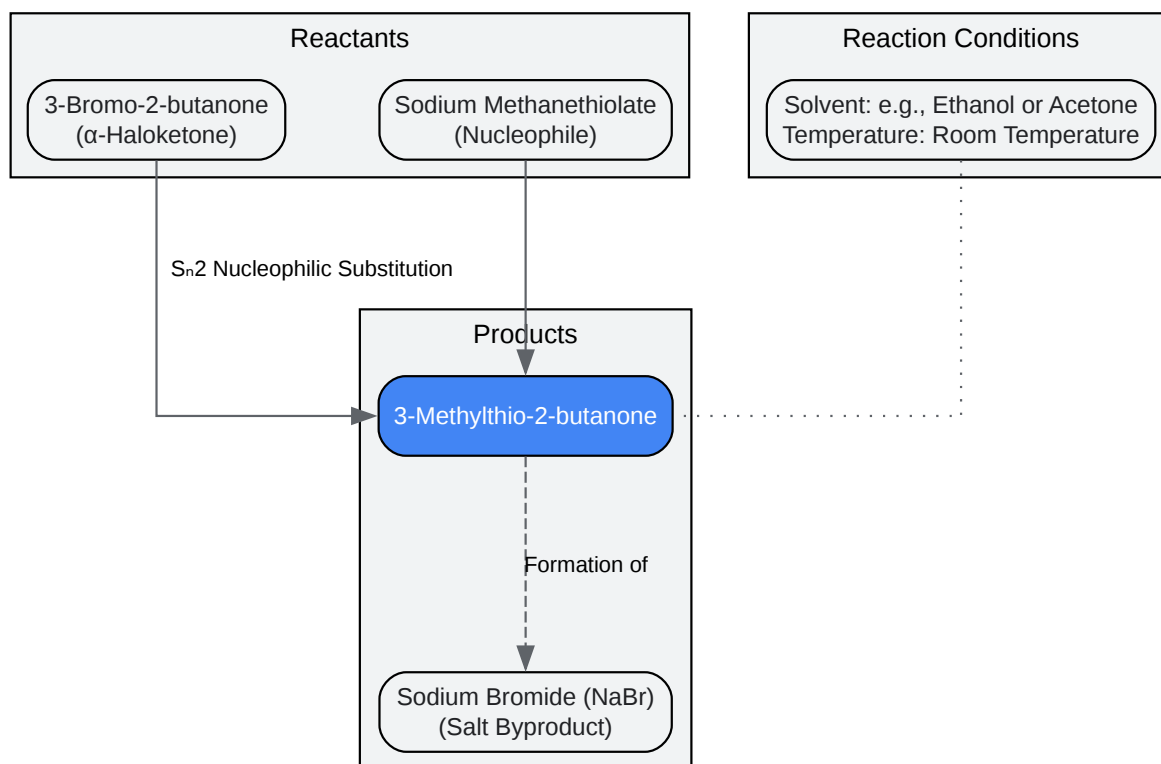
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a primary tool for identifying this volatile compound. The mass spectrum provides a distinct fragmentation pattern that serves as a molecular fingerprint. Key fragments often include the molecular ion (M⁺) at m/z 118 and characteristic losses related to the carbonyl and methylthio groups.[\[10\]](#)
[\[14\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR are invaluable for confirming the molecular structure.
 - ^1H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the three different types of methyl groups and the single proton on the chiral center at C3.^[15] For example, one would anticipate a singlet for the S-CH₃ protons, a singlet for the acetyl CH₃ protons, a doublet for the C4 methyl protons, and a quartet for the C3 methine proton.
 - ^{13}C NMR: The carbon spectrum provides confirmation of the five carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift (typically >200 ppm).^[16]
- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. A strong absorption band characteristic of the C=O (ketone) stretch would be prominent, typically in the range of 1700-1725 cm⁻¹.

Synthesis of β -Keto Thioethers: A Methodological Approach

While numerous proprietary methods exist, a robust and common strategy for synthesizing β -keto thioethers like **3-methylthio-2-butanone** involves the nucleophilic substitution of an α -haloketone with a thiol or thiolate.^[17] This approach is favored for its reliability and the ready availability of starting materials.

The reaction of 3-bromo-2-butanone with sodium methanethiolate (sodium thiomethoxide) provides a direct and efficient route to the target molecule. The causality behind this choice is the high reactivity of the α -bromo ketone towards S_N2 displacement by the potent sulfur nucleophile.



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Caption: Synthetic pathway for **3-Methylthio-2-butanone** via S_N2 reaction.

Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

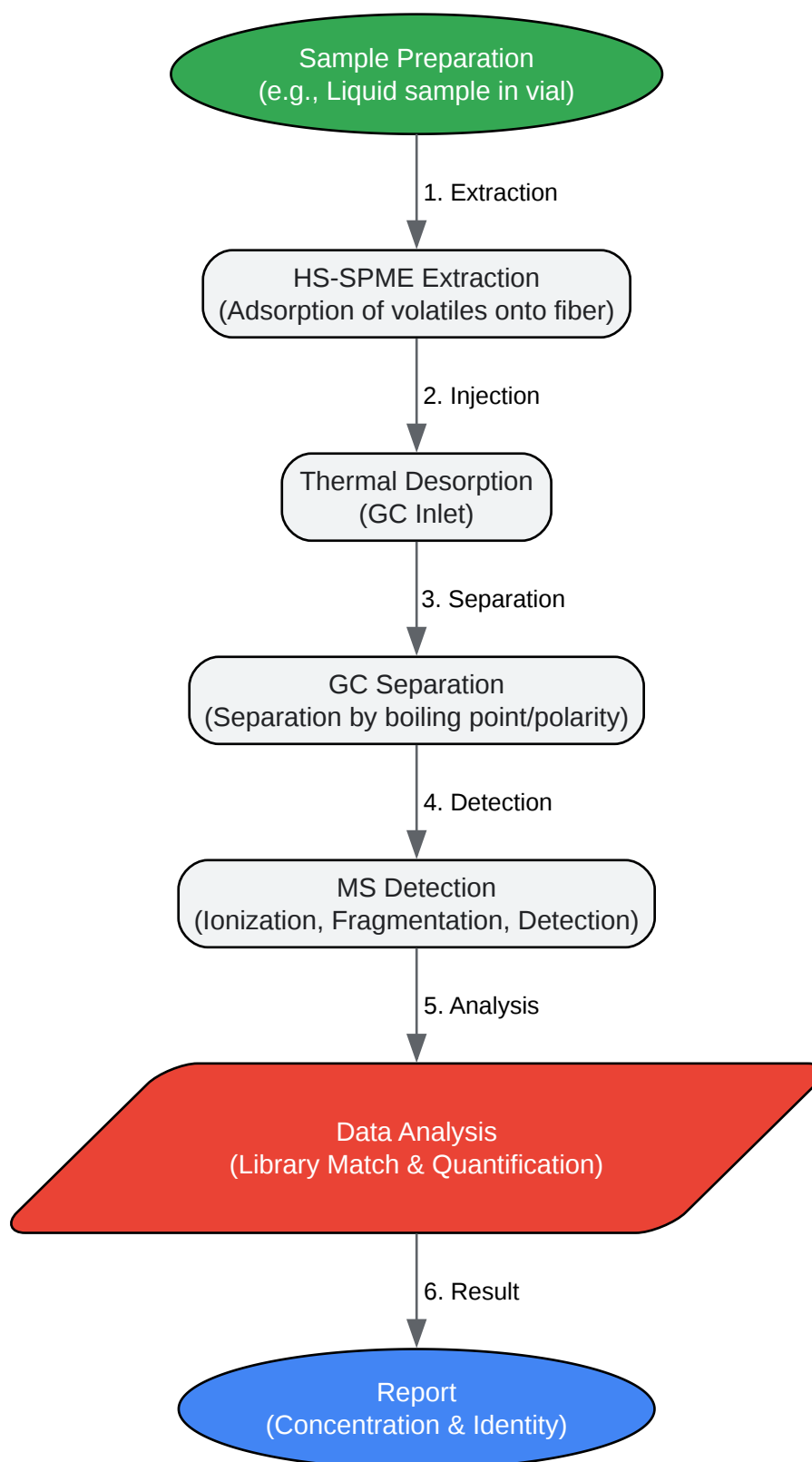
- **Reactor Setup:** Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- **Nucleophile Preparation:** In the flask, dissolve sodium methanethiolate (1.0 eq) in a suitable anhydrous solvent such as ethanol.

- **Substrate Addition:** Dissolve 3-bromo-2-butanone (1.0 eq) in the same solvent and add it to the dropping funnel.
- **Reaction Execution:** Cool the flask containing the thiolate solution in an ice bath. Add the 3-bromo-2-butanone solution dropwise over 30-60 minutes with continuous stirring under a nitrogen atmosphere. The dropwise addition helps to control any exotherm.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.
- **Workup:**
 - Filter the reaction mixture to remove the precipitated sodium bromide byproduct.
 - Transfer the filtrate to a separatory funnel and add water to dissolve any remaining salts.
 - Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
 - Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:**
 - Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
 - The resulting crude product can be purified by vacuum distillation to yield pure **3-Methylthio-2-butanone**.

This self-validating protocol includes monitoring steps (TLC/GC) and a thorough workup and purification process to ensure the identity and purity of the final product, which can then be confirmed by the spectroscopic methods outlined in Section 1.2.

Analytical Methodologies for Quality Control

The accurate identification and quantification of **3-methylthio-2-butanone**, especially in complex matrices like food and beverages, is crucial for quality control and flavor research.[18] Due to its volatility and presence at trace levels, the preferred method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[19]



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Caption: Analytical workflow for **3-Methylthio-2-butanone** using HS-SPME-GC-MS.

Protocol: HS-SPME-GC-MS Analysis

This protocol provides a validated framework for the analysis of volatile sulfur compounds.[\[19\]](#)
[\[20\]](#)

- Sample Preparation:
 - Place a precise amount of the liquid or solid sample (e.g., 2 mL or 2 g) into a 20 mL headspace vial.
 - For quantitative analysis, add a known amount of a suitable internal standard (e.g., a deuterated analog like 3-(methylthio)butanal-d3 or a different thioether like 2-methyltetrahydrothiophen-3-one).[\[20\]](#)
 - Seal the vial immediately with a PTFE/silicone septum cap.
- HS-SPME Extraction:
 - Place the vial in a heated agitator (e.g., at 60 °C for 15 minutes) to allow the analytes to equilibrate in the headspace.
 - Expose a SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the sample vial for a defined period (e.g., 30 minutes) to extract the volatile compounds. The choice of fiber and extraction time/temperature must be optimized for the specific matrix.
- GC-MS Analysis:
 - Injector: Immediately transfer the SPME fiber to the heated GC inlet (e.g., 250 °C) for thermal desorption of the analytes in splitless mode (e.g., for 5 minutes).
 - Column: Use a low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) suitable for separating volatile compounds.
 - Oven Program: A typical temperature program would start at a low temperature (e.g., 40 °C, hold for 2 min), then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 240 °C, hold for 5 min).

- Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-350.
- Data Analysis:
 - Identification: Identify **3-Methylthio-2-butanone** by comparing its retention time and mass spectrum with that of an authentic reference standard and by matching the spectrum against a reference library (e.g., NIST).
 - Quantification: Calculate the concentration of the analyte based on the ratio of its peak area to that of the internal standard, using a pre-established calibration curve.

The Role of Gas Chromatography-Olfactometry (GC-O)

While GC-MS provides chemical identity, Gas Chromatography-Olfactometry (GC-O) is essential for understanding sensory impact.^[18] In a GC-O system, the column effluent is split between a mass spectrometer and a sniffing port, where a trained panelist can assess the odor of each eluting compound. This technique is invaluable for determining the odor activity and character of **3-methylthio-2-butanone** in a complex aroma profile, confirming its contribution to the overall flavor.^[21]

Applications in Flavor Science

3-Methylthio-2-butanone is recognized by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a safe and effective flavoring agent.^{[9][13]} Its primary application lies in its ability to impart savory, sulfurous, and sometimes creamy or vegetable-like notes to food products.^[6]

Volatile sulfur compounds are potent, with extremely low odor thresholds, meaning they can significantly influence a flavor profile even at parts-per-billion concentrations.^[4] **3-Methylthio-2-butanone** is used to build the characteristic flavors of:

- Dairy Products: To enhance cheesy and creamy notes.
- Savory and Meat Products: To contribute to cooked, roasted, and savory profiles.^[21]
- Vegetable Flavors: To create notes reminiscent of cooked potatoes, onions, or garlic.^{[6][18]}

The perception of its aroma is highly dependent on its concentration; what might be a desirable savory note at a low level can become an objectionable "sulfurous" off-note at higher concentrations.^[4] This highlights the critical need for precise analytical control in its application.

Safety and Handling

As a flammable liquid, **3-Methylthio-2-butanone** requires careful handling in a laboratory or industrial setting.^[9]

- GHS Hazard Classification: It is classified as a Flammable Liquid (Category 3, H226).^[9]
- Handling Precautions:
 - Keep away from heat, sparks, open flames, and hot surfaces.^[22]
 - Use in a well-ventilated area or under a fume hood.
 - Ground/bond container and receiving equipment to prevent static discharge.
 - Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.^[23]
- First Aid Measures:
 - Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.^[22]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.^[22]
 - Inhalation: Move the person to fresh air.
 - Ingestion: Rinse mouth with water. Do not induce vomiting.^[23] In all cases of significant exposure, seek medical attention. A full Safety Data Sheet (SDS) should always be consulted before use.^{[22][23]}

JECFA has evaluated this substance and concluded it poses "no safety concern at current levels of intake when used as a flavouring agent."^[9]

Conclusion

3-Methylthio-2-butanone (CAS 53475-15-3) is more than just a chemical entry; it is a potent tool in the palette of flavor chemists and a subject of interest for analytical scientists. Its unique sulfur-containing structure gives it a powerful sensory impact that is indispensable in creating authentic food aromas. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical behavior is essential for its effective and safe use. The methodologies and insights presented in this guide provide a robust foundation for researchers and developers to harness the potential of this important flavor compound.

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